molecular formula C10H23ClN2 B4058978 1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride

1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride

Cat. No.: B4058978
M. Wt: 206.75 g/mol
InChI Key: WXBHYWPUUCBBTN-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its stability and reactivity.

Scientific Research Applications

1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,2,2,6,6-pentamethylpiperidine with an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride include:

  • 2,2,6,6-Tetramethylpiperidine
  • 2,2-Dimethylpiperidin-4-one hydrochloride
  • 4-Oxo-tempo

Uniqueness

This compound stands out due to its unique structure, which imparts specific reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.ClH/c1-9(2)6-8(11)7-10(3,4)12(9)5;/h8H,6-7,11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBHYWPUUCBBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride
Reactant of Route 6
1,2,2,6,6-Pentamethylpiperidin-4-amine;hydrochloride

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